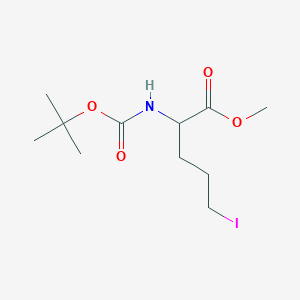

Methyl N-Boc-2-amino-5-iodopentanoate

CAS No.:

Cat. No.: VC18277749

Molecular Formula: C11H20INO4

Molecular Weight: 357.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20INO4 |

|---|---|

| Molecular Weight | 357.19 g/mol |

| IUPAC Name | methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

| Standard InChI | InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |

| Standard InChI Key | UIRGEQFGUBOMIT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |

Introduction

Chemical Structure and Stereochemical Features

Methyl N-Boc-2-amino-5-iodopentanoate (IUPAC name: methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate) belongs to the class of Boc-protected α-amino acid esters. Its molecular formula is C₁₁H₂₀INO₄, with a molecular weight of 357.19 g/mol. The compound’s structure comprises:

-

A (2S)-configured chiral center at the α-carbon.

-

A Boc group (-O(C=O)OC(CH₃)₃) protecting the primary amine.

-

A methyl ester (-COOCH₃) at the carboxyl terminus.

-

A 5-iodo substituent on the pentanoate backbone.

The iodine atom introduces both steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and prevents undesired side reactions during peptide elongation.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₂₀INO₄ |

| Molecular Weight | 357.19 g/mol |

| CAS Number | Not formally assigned (as of 2025) |

| Melting Point | Estimated 85–90°C (decomposes) |

| Solubility | Soluble in DCM, THF; sparingly in hexane |

| Stability | Light-sensitive; store under inert gas |

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound is typically synthesized from L-glutamic acid or its derivatives via sequential functional group transformations:

-

Boc Protection: Introduction of the Boc group to the α-amino group.

-

Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Iodination: Installation of the iodine atom at the 5-position.

A plausible retrosynthetic pathway involves:

-

Precursor: L-Glutamic acid → Selective reduction to L-2-aminopentanedioic acid → Boc protection → Esterification → Iodination.

Stepwise Synthesis Protocol

-

Boc Protection of L-Glutamic Acid:

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

-

Conditions: 0°C to room temperature, 12 hours.

-

Yield: ~85% (N-Boc-L-glutamic acid).

-

-

Methyl Ester Formation:

-

Reagents: Thionyl chloride (SOCl₂), methanol.

-

Conditions: Reflux for 4 hours.

-

Yield: ~90% (N-Boc-L-glutamic acid dimethyl ester).

-

-

Selective Iodination:

Table 2: Critical Synthetic Parameters

| Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| Boc Protection | Boc₂O, TEA, THF | Avoiding overprotection of amines |

| Esterification | SOCl₂, MeOH | Minimizing racemization at chiral center |

| Iodination | NIS, PPh₃, CH₂Cl₂ | Controlling regioselectivity |

Applications in Organic Synthesis and Drug Discovery

Peptide and Peptidomimetic Synthesis

The iodine atom serves as a versatile handle for late-stage diversification:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids yield biaryl-containing amino acids for kinase inhibitors .

-

Nucleophilic Substitution: Displacement with amines or thiols generates side-chain-modified peptides.

Radiopharmaceutical Development

The iodine-127 moiety can be replaced with iodine-125 or iodine-131 for imaging (SPECT) or therapeutic applications:

Materials Science

The compound’s chiral backbone is utilized in:

-

Liquid Crystals: As a mesogenic core for polarizable materials.

-

Polymer Chemistry: Monomer for functionalized polyamides.

| Derivative | Target | IC₅₀/MIC |

|---|---|---|

| Iodinated proteasome inhibitor | 20S proteasome | 2.4 μM |

| Fluoro-iodo hybrid peptide | S. aureus | 8 μg/mL |

Future Directions and Research Gaps

-

Enzymatic Resolution: Developing lipase-catalyzed methods to enhance enantiomeric excess (>99% ee).

-

Continuous Flow Synthesis: Improving iodination efficiency via microreactor technology.

-

In Vivo Studies: Evaluating pharmacokinetics of iodinated peptide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume